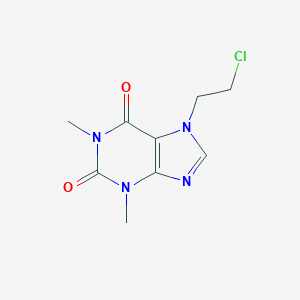![molecular formula C7H12OS B173037 1-[(Z)-but-1-enyl]sulfanylpropan-2-one CAS No. 199847-77-3](/img/structure/B173037.png)
1-[(Z)-but-1-enyl]sulfanylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-but-1-enyl]sulfanylpropan-2-one is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by the presence of a thioether group and a butenyl substituent, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-butenyl thiol with 2-propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often employ continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-[(Z)-but-1-enyl]sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Wissenschaftliche Forschungsanwendungen
1-[(Z)-but-1-enyl]sulfanylpropan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be compared with other similar compounds, such as butane-1-thiol and thiophene derivatives. While butane-1-thiol is known for its strong odor and use in industrial applications, this compound offers unique reactivity due to the presence of both the thioether and butenyl groups . Thiophene derivatives, on the other hand, are widely used in the synthesis of heterocyclic compounds and materials science .
Eigenschaften
CAS-Nummer |
199847-77-3 |
|---|---|
Molekularformel |
C7H12OS |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
InChI-Schlüssel |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
SMILES |
CCC=CSCC(=O)C |
Isomerische SMILES |
CC/C=C\SCC(=O)C |
Kanonische SMILES |
CCC=CSCC(=O)C |
Synonyme |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


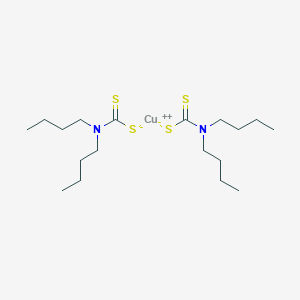
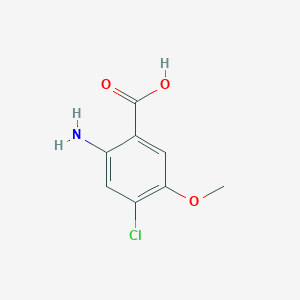
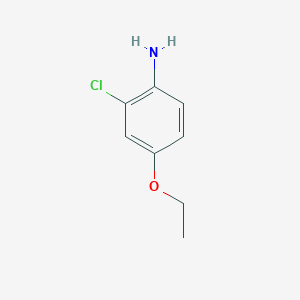
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
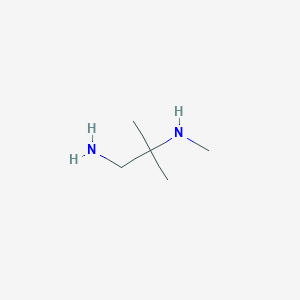
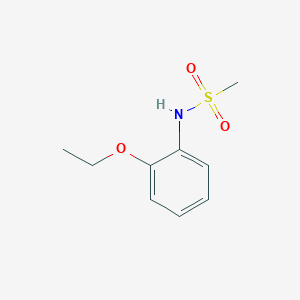
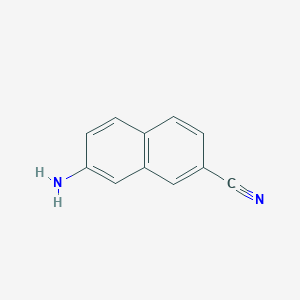
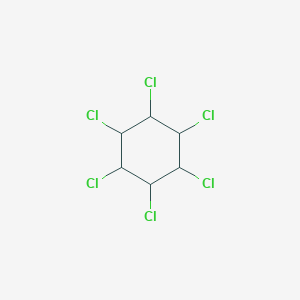
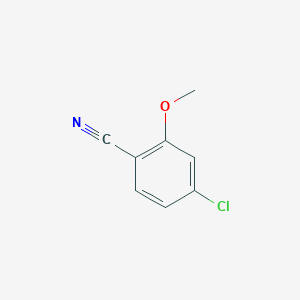
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
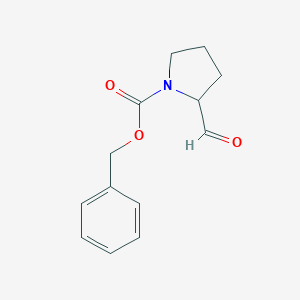
![1-Tosyl-1H-benzo[d]imidazole](/img/structure/B172987.png)

